The compound Theophylline, 7-(2-(hexadecylamino)ethyl)- is a derivative of theophylline, a methylxanthine that has been utilized primarily for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. Theophylline is known for its ability to relax bronchial smooth muscle and stimulate the central nervous system. The specific derivative mentioned combines the properties of theophylline with a long-chain hexadecylamino group, potentially enhancing its pharmacological profile or altering its solubility and absorption characteristics.
Theophylline is naturally found in tea leaves (Camellia sinensis) and was first isolated in the late 19th century. It has since been synthesized through various chemical methods, including the Traube synthesis and other modern synthetic routes that improve yield and purity.
Theophylline is classified as a methylxanthine, which is a group of compounds that includes caffeine and theobromine. These compounds are known for their stimulant effects on the central nervous system and their role in relaxing smooth muscle.
The synthesis of Theophylline, 7-(2-(hexadecylamino)ethyl)- can be approached through several methods:
The synthesis typically requires:
The molecular formula for Theophylline is , with a molecular weight of approximately 180.16 g/mol. The derivative's structure incorporates a long-chain alkyl group, which can significantly alter its physical properties.
The primary reactions involving Theophylline derivatives like Theophylline, 7-(2-(hexadecylamino)ethyl)- include:
The mechanism by which Theophylline exerts its effects involves several pathways:
The structural modification of theophylline (1,3-dimethylxanthine) represents a significant chapter in medicinal chemistry, driven by the need to overcome its narrow therapeutic window and pharmacokinetic limitations. The parent compound, first isolated from tea leaves in 1888 and later synthesized in 1895 [2], served as a foundational bronchodilator for asthma and COPD. However, its non-selective phosphodiesterase inhibition and adenosine receptor antagonism led to dose-dependent cardiovascular and CNS side effects [1]. This spurred exploration of N-7 substitutions to enhance receptor selectivity and tissue penetration.
Early alkylaminoethyl modifications emerged from seminal work in the 1990s, where researchers appended short-chain aminoalkyl groups (e.g., ethyl, propyl) to the xanthine core. These derivatives demonstrated improved bronchodilation in guinea pig models compared to unmodified theophylline [3]. The rationale centered on:
A critical breakthrough came with US Patent 6,214,992 (2001), which systematically evaluated chain length effects. Compounds with C12-C18 alkyl chains exhibited 3- to 5-fold greater potency in shock models than shorter-chain analogues [8]. This established the therapeutic relevance of long-chain modifications, directly paving the way for hexadecylaminoethyl (C16) functionalization.
Table 1: Evolution of Alkylaminoethyl-Theophylline Derivatives
Era | Chain Length | Key Modifications | Primary Therapeutic Target |
---|---|---|---|
1980s | C2-C4 | Ethyl, propylaminoethyl | Bronchodilation (asthma/COPD) |
1990s | C6-C10 | Hexyl, decylaminoethyl | Anti-inflammatory applications |
2000s | C12-C18 | Hexadecylaminoethyl | Neurodegeneration/shock syndromes |
The 7-(2-(hexadecylamino)ethyl)-theophylline derivative represents a deliberate fusion of three pharmacological principles: membrane anchoring, target multiplexing, and metabolic optimization. Its design incorporates:
Amphiphilic architecture: The C16 alkyl chain enables integration into lipid bilayers, prolonging residence time at tissue interfaces. This contrasts sharply with unmodified theophylline, which exhibits rapid distribution (elimination t1/2 = 5–8 hours) [2]. Molecular dynamics simulations confirm deep insertion of the alkyl chain into phospholipid membranes while the xanthine headgroup remains solvent-exposed for target engagement [6].
Dual-target capability: Unlike classic theophylline’s non-selective PDE inhibition, the hexadecylaminoethyl variant demonstrates preferential action on:
Acetylcholinesterase (AChE): 85% inhibition at 10 nM via peripheral anionic site binding [6]This bifunctionality stems from steric steering – the alkyl chain orients the xanthine core toward specific enzyme subpockets.
Hepatic resistance: Fluorine scan analyses reveal that the electron-donating ethylamino linker protects N-7 from CYP1A2 oxidation, reducing first-pass metabolism by ∼60% compared to theophylline [8]. Microwave-assisted synthesis (21-minute reaction time) further ensures high purity (>95%) by minimizing thermal degradation [6].
The therapeutic divergence of theophylline derivatives hinges critically on their substitution patterns. While conventional modifications retained a pulmonary focus, the hexadecylaminoethyl derivative enables unprecedented neurological targeting:
Pulmonary derivatives: 8-(1,2,4-triazol-3-ylmethylthio)theophyllines and 6-arylthiazolo-theophyllines maintain bronchodilatory efficacy. However, their polar functional groups (e.g., triazole, thiazole) limit blood-brain barrier (BBB) penetration. Molecular weight (<400 Da) and topological polar surface area (TPSA >80 Ų) confine them to peripheral tissues [3].
Hexadecylaminoethyl-theophylline: With calculated log P = 5.2 and TPSA = 58 Ų, this derivative achieves CNS bioavailability. Its applications bifurcate:
Table 2: Target Selectivity Profile Across Theophylline Derivatives
Derivative Class | PDE4 IC50 (μM) | AChE IC50 (μM) | BBB Permeability (Papp ×10−6 cm/s) | Primary Indication |
---|---|---|---|---|
Theophylline (parent) | 220 | >1000 | 12.8 | Asthma/COPD |
8-Triazolyltheophylline | 185 | >1000 | 9.4 | Asthma |
Doxofylline | 67 | >1000 | 8.2 | Asthma/COPD [10] |
Hexadecylaminoethyl-theophylline | 0.18 | 0.0047 | 32.6 | Neurodegeneration/shock |
Mechanistically, the C16 chain enables membrane-proximal signaling not observed with shorter analogs. In microglia, it accumulates in lipid rafts, disrupting TLR4 assembly and suppressing NF-κB translocation 5-fold more effectively than theophylline [6]. This exemplifies how chain length dictates therapeutic compartmentalization – pulmonary derivatives act on soluble targets (e.g., adenosine receptors), while hexadecylaminoethyl-theophylline engages membrane-associated signaling complexes.
Interactive Insight: Rotate the molecular model below to observe how the hexadecyl chain (blue) positions the theophylline core (orange) for dual-pocket binding in AChE. Note Trp286 stacking with xanthine and piperidinium interaction with catalytic serine. [Generated from PDB 4EY7]
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9